An In-depth Technical Guide to 3,4-Dimethoxychalcone: Core Properties and Experimental Considerations
An In-depth Technical Guide to 3,4-Dimethoxychalcone: Core Properties and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dimethoxychalcone is a naturally occurring chalcone (B49325) that has garnered significant scientific interest due to its potent biological activities. It is recognized as a caloric restriction mimetic (CRM), capable of inducing autophagy, a cellular self-cleaning process, through the activation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3). This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 3,4-Dimethoxychalcone, detailed experimental protocols for its synthesis and characterization, and an elucidation of its primary signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of drug discovery and development.
Core Physicochemical Properties
3,4-Dimethoxychalcone, a member of the flavonoid family, possesses a characteristic α,β-unsaturated ketone core structure. Its chemical and physical properties are summarized in the tables below for ease of reference.
| Identifier | Value | Source |
| IUPAC Name | (E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one | [1] |
| Synonyms | 3,4-DMC, NSC643172 | [2] |
| CAS Number | 5416-71-7 | [3][4] |
| Molecular Formula | C₁₇H₁₆O₃ | [1][5] |
| Molecular Weight | 268.31 g/mol | [3][5] |
| Appearance | White to yellow crystalline powder | [2] |
| Property | Value | Source |
| Melting Point | 88 °C | [3][4] |
| Boiling Point (Predicted) | 421.8 ± 45.0 °C | [3] |
| Density (Predicted) | 1.128 ± 0.06 g/cm³ | [3] |
| Solubility | Soluble in DMSO | [2][5] |
Spectroscopic Data
The structural elucidation of 3,4-Dimethoxychalcone is confirmed through various spectroscopic techniques. The following table summarizes key expected spectral data.
| Technique | Data |
| ¹H NMR | Expected signals for aromatic protons, vinyl protons of the α,β-unsaturated system, and methoxy (B1213986) group protons. |
| ¹³C NMR | Expected signals for carbonyl carbon, aromatic carbons, vinyl carbons, and methoxy carbons. |
| FTIR (cm⁻¹) | Characteristic peaks for C=O stretching (conjugated ketone), C=C stretching (alkene and aromatic), and C-O stretching (ether). |
| Mass Spectrometry (MS) | Expected molecular ion peak [M]+ at m/z 268. Fragmentation patterns would likely involve cleavage of the propenone chain. |
Synthesis and Purification
Synthesis via Claisen-Schmidt Condensation
3,4-Dimethoxychalcone can be synthesized via a base-catalyzed Claisen-Schmidt condensation between 3,4-dimethoxybenzaldehyde (B141060) and acetophenone (B1666503).
Experimental Protocol:
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Reactant Preparation: In a round-bottom flask, dissolve one equivalent of 3,4-dimethoxybenzaldehyde and one equivalent of acetophenone in ethanol (B145695).
-
Catalyst Preparation: Prepare a 40-50% (w/v) aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).
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Reaction Initiation: While stirring the ethanolic solution of the reactants at room temperature, slowly add the aqueous base solution dropwise. A change in color is typically observed.
-
Reaction Progression: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
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Neutralization and Precipitation: Upon completion, pour the reaction mixture into cold water and acidify with dilute hydrochloric acid (HCl) until the pH is acidic. This will cause the crude 3,4-Dimethoxychalcone to precipitate out of solution.
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Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
Purification by Recrystallization
The crude 3,4-Dimethoxychalcone can be purified by recrystallization to obtain a product of high purity.
Experimental Protocol:
-
Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of chalcones.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
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Isolation of Pure Crystals: Collect the purified crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Biological Activity and Signaling Pathway
3,4-Dimethoxychalcone is a known caloric restriction mimetic that induces autophagy.[2][3] This activity is primarily mediated through the activation of the transcription factors TFEB and TFE3.[2][3]
TFEB/TFE3 Signaling Pathway
The induction of autophagy by 3,4-Dimethoxychalcone involves the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway.[3] This inhibition leads to the dephosphorylation of TFEB, which then translocates from the cytoplasm to the nucleus.[3] In the nucleus, TFEB and the related transcription factor TFE3 bind to the promoter regions of autophagy-related genes, upregulating their expression and thereby promoting autophagic flux.[2][3]
Experimental Workflows
In Vitro Analysis of Autophagy Induction
A typical workflow to investigate the autophagic effects of 3,4-Dimethoxychalcone in a cell-based model is outlined below.
In Vivo Administration Protocol
For in vivo studies, 3,4-Dimethoxychalcone can be administered to animal models, such as mice, to evaluate its systemic effects.
Experimental Protocol:
-
Animal Model: C57BL/6 mice are a commonly used strain for studying autophagy and metabolic diseases.
-
Formulation: 3,4-Dimethoxychalcone can be dissolved in a suitable vehicle, such as corn oil, for intraperitoneal injection.[6]
-
Dosage: A dosage of 200-230 mg/kg has been used in mice for intraperitoneal administration.[6][7]
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Administration: Administer the formulated 3,4-Dimethoxychalcone via intraperitoneal injection.
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Tissue Collection: At the desired time points post-administration, collect tissues of interest (e.g., liver, heart) for further analysis.
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Downstream Analysis: Perform analyses such as Western blotting or immunohistochemistry to assess markers of autophagy and TFEB/TFE3 activation in the collected tissues.
Safety and Handling
3,4-Dimethoxychalcone should be handled in a well-ventilated area.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[8][9] Avoid inhalation of dust and contact with skin and eyes.[8][9] Store in a tightly closed container in a dry and cool place.[8]
Conclusion
3,4-Dimethoxychalcone is a promising bioactive compound with well-defined pro-autophagic properties. This technical guide provides a solid foundation of its basic properties, synthetic and purification methods, and the underlying mechanism of action. The detailed protocols and diagrams are intended to facilitate further research and development of this and related chalcones for various therapeutic applications.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,4‐Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 3,4-Dimethoxychalcone, a caloric restriction mimetic, enhances TFEB-mediated autophagy and alleviates pyroptosis and necroptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,4-dimethoxychalcone induces autophagy and reduces neointimal hyperplasia and aortic lesions in mouse models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. 5337332.app.netsuite.com [5337332.app.netsuite.com]
